

Comparative Validation of α -Desulfated Cholecystokinin Octapeptide in Primary Cell Lines

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Compound of Interest

Compound Name: *Cholecystokinin Octapeptide, desulfated TFA*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of α -Desulfated Cholecystokinin Octapeptide Performance with Supporting Experimental Data.

This guide provides a comprehensive comparison of α -desulfated cholecystokinin octapeptide (CCK-8-DS) with its sulfated counterpart (CCK-8S) and other related peptides, focusing on their validation in primary cell lines. The information presented is intended to assist researchers in selecting the appropriate peptide for their experimental needs by providing objective performance data and detailed methodologies.

Executive Summary

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCK1 and CCK2. The sulfation of the tyrosine residue in the C-terminal octapeptide (CCK-8) is a critical determinant of its receptor selectivity and potency. While sulfated CCK-8 (CCK-8S) is a high-affinity agonist for the CCK1 receptor, α -desulfated CCK-8 (CCK-8-DS) demonstrates a preference for the CCK2 receptor, which it shares with gastrin. This guide delves into the comparative binding affinities and functional potencies of these peptides in primary cell models, providing essential data for researchers investigating the physiological and pathological roles of the CCK system.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of CCK-8-DS and its alternatives in relevant primary cell and tissue preparations.

Table 1: Comparative Binding Affinities of CCK and Gastrin Peptides

Peptide	Receptor	Primary Tissue Preparation	Binding Affinity (Kd, nM)
α -Desulfated CCK-8 (CCK-8-DS)	Gastrin/CCK2	Guinea Pig Pancreatic Acini	28
Sulfated CCK-8 (CCK-8S)	Gastrin/CCK2	Guinea Pig Pancreatic Acini	0.4
α -Desulfated Gastrin-17	Gastrin/CCK2	Guinea Pig Pancreatic Acini	1.5
Sulfated Gastrin-17	Gastrin/CCK2	Guinea Pig Pancreatic Acini	0.08
α -Desulfated CCK-8 (CCK-8-DS)	CCK	Guinea Pig Pancreatic Acini	High (low affinity)
Sulfated CCK-8 (CCK-8S)	CCK	Guinea Pig Pancreatic Acini	Low (high affinity)

Data sourced from a study on guinea pig pancreatic acini.

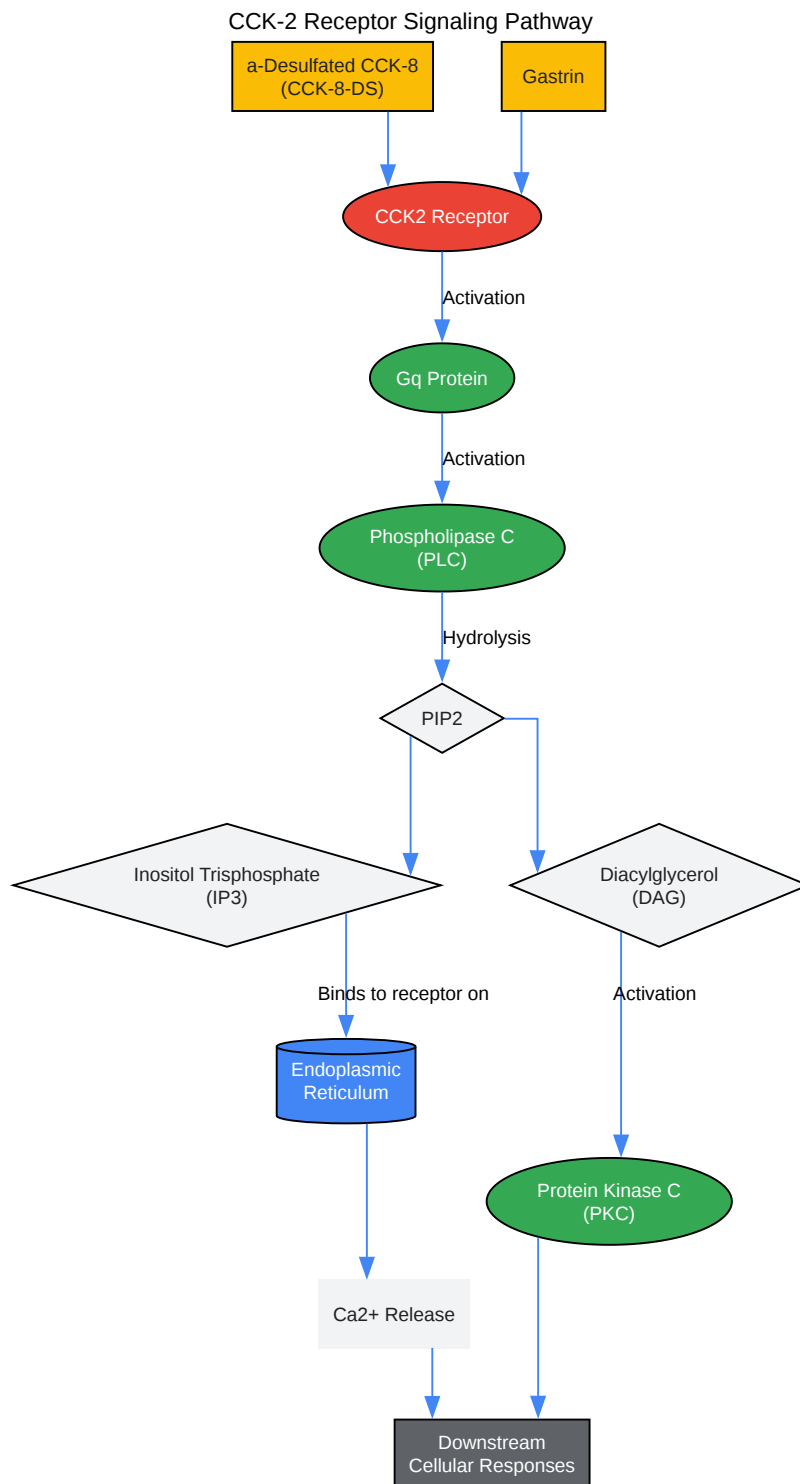
Table 2: Functional Potency of CCK Peptides in Primary Cell Lines

Peptide	Primary Cell Line	Functional Assay	Potency (EC50)
a-Desulfated CCK-8 (CCK-8-DS)	Cultured Rat Cerebral Cortical Neurons	Increased Synaptic Activity	Less potent than CCK-8S
Sulfated CCK-8 (CCK-8S)	Cultured Rat Cerebral Cortical Neurons	Increased Synaptic Activity	More potent than CCK-8-DS
Sulfated CCK-8 (CCK-8S)	Cultured Myenteric Neurons	Intracellular Ca ²⁺ Increase	Concentration-dependent
Gastrin	Cultured Myenteric Neurons	Intracellular Ca ²⁺ Increase	1 μ M induced response

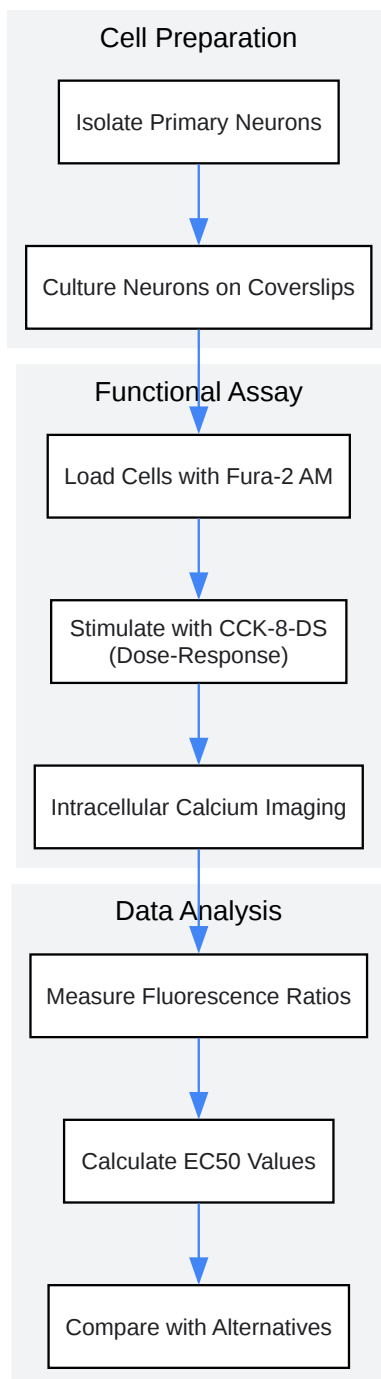
Quantitative EC50 values for a-desulfated CCK-8 in primary cell lines are not readily available in the reviewed literature; however, qualitative comparisons indicate lower potency than the sulfated form.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by CCK peptides and a typical experimental workflow for their validation in primary cell lines.



Workflow for CCK-8-DS Validation in Primary Neurons

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